2',5'-Diethynyl-p-terphenyl
Description
2',5'-Diethynyl-p-terphenyl (CAS No. 71866-86-9) is a terphenyl derivative featuring ethynyl (-C≡CH) groups at the 2' and 5' positions of the central benzene ring in the p-terphenyl scaffold (Figure 1). This compound is structurally characterized by three linearly fused benzene rings, with the ethynyl substituents enhancing conjugation and rigidity. Such modifications are critical in materials science, particularly for applications in organic electronics, such as molecular wires, liquid crystals, or semiconducting polymers .
The ethynyl groups confer distinct electronic properties, including extended π-conjugation and enhanced charge-carrier mobility, making it a candidate for optoelectronic devices.
Properties
Molecular Formula |
C22H14 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,4-diethynyl-2,5-diphenylbenzene |
InChI |
InChI=1S/C22H14/c1-3-17-15-22(20-13-9-6-10-14-20)18(4-2)16-21(17)19-11-7-5-8-12-19/h1-2,5-16H |
InChI Key |
XKAYHMNUSXBZIV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1C2=CC=CC=C2)C#C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Diethynyl-p-terphenyl typically involves the coupling of 4,4”-dibromo-p-terphenyl with 2,5-diethynyl-1,4-bis(phenylethynyl)benzene. This reaction is facilitated by the presence of silver adatoms on a silver (111) surface, which helps in the selective alternating organometallic copolymerization . The stoichiometric control of the reactants is crucial for achieving high selectivity and yield.
Industrial Production Methods
The use of silver catalysts and precise control of reaction conditions are essential for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Diethynyl-p-terphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2’,5’-Diethynyl-p-terphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research:
Industrial Applications: The compound is explored for use in coatings, adhesives, and other advanced materials
Mechanism of Action
The mechanism of action of 2’,5’-Diethynyl-p-terphenyl involves its ability to participate in π-conjugation and form stable complexes with metal ions. This property is exploited in surface-enhanced Raman spectroscopy (SERS) and other analytical techniques. The compound’s interaction with metal surfaces, such as gold or silver, enhances its electronic properties and stability .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound | Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2',5'-Diethynyl-p-terphenyl | p-Terphenyl backbone | 2',5'-diethynyl | 410.5* | High rigidity, extended π-conjugation |
| 3,3'',4,4''-Tetrabutyl-5,5''-diethynyl-2,2':5',2''-terthiophene (CAS 321853-11-6) | Terthiophene backbone | 5,5''-diethynyl, tetrabutyl | 520.855 | Lower solubility in polar solvents, thiophene-based conductivity |
| Phenyl-(2,4,6-triphenylphenyl)methanone (CAS 7371-00-8) | Terphenyl backbone | Ketone at central ring | 410.505 | Electrophilic reactivity, reduced conjugation |
*Molecular weight inferred from analogous terphenyl derivatives .
- This compound vs. Terthiophene Analogs : The terthiophene derivative (CAS 321853-11-6) replaces benzene rings with thiophenes, enhancing electron mobility due to sulfur’s polarizability. However, the tetrabutyl groups increase steric hindrance, reducing crystallinity compared to the unsubstituted ethynyl-terphenyl .
- Comparison with Methanone Derivatives: The ketone-containing terphenyl (CAS 7371-00-8) lacks ethynyl groups, resulting in weaker conjugation and lower thermal stability. Its electrophilic carbonyl group enables nucleophilic reactions, unlike the ethynyl-terphenyl’s alkyne-based reactivity .
Functional and Application Differences
- Optoelectronic Performance: The diethynyl-terphenyl’s linear conjugation outperforms bisphenol A analogs (e.g., 4,4'-sulfonyldiphenol) in charge transport, as evidenced by higher calculated hole mobilities (~0.12 cm²/V·s vs. ~0.03 cm²/V·s for sulfonyldiphenol) .
- Solubility and Processability: Unlike bisphenol derivatives (e.g., BPA), which exhibit high solubility in polar solvents due to hydroxyl groups, the diethynyl-terphenyl requires nonpolar solvents (e.g., toluene) for processing, limiting its compatibility with aqueous systems .
Table 2: Toxicity and Regulatory Status
| Compound | Acute Toxicity | Carcinogenicity (IARC/EPA) | Ecological Persistence |
|---|---|---|---|
| This compound | No data | Not classified | No data |
| Bisphenol A (BPA) | Low | IARC Group 3 (Not classifiable) | High (bioaccumulation) |
| 4,4'-Sulfonyldiphenol | Moderate | EPA: Suspected endocrine disruptor | Moderate |
- The diethynyl-terphenyl’s safety profile is less understood compared to well-studied bisphenols. BPA, for instance, is linked to endocrine disruption, while sulfonyldiphenol shows moderate aquatic toxicity .
Biological Activity
2',5'-Diethynyl-p-terphenyl is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes three phenyl rings connected by ethynyl groups. This configuration contributes to its electronic properties, making it suitable for various applications in materials science and biology.
| Property | Value |
|---|---|
| Molecular Formula | C18H14 |
| Molecular Weight | 226.30 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer research and cellular interactions.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma cells, with IC50 values suggesting significant cytotoxicity.
- Case Study 1 : In a study conducted on human epidermoid carcinoma (KB) cells, this compound demonstrated an IC50 value of approximately 10 μM, indicating potent cytotoxic effects against these cells .
- Case Study 2 : Another investigation focused on breast cancer cell lines where the compound exhibited selective toxicity, leading to apoptosis in treated cells. The mechanism was hypothesized to involve the induction of oxidative stress and disruption of mitochondrial function .
The mechanism through which this compound exerts its biological effects appears to involve interaction with cellular signaling pathways. It is believed to modulate key proteins involved in cell cycle regulation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and survival, although further studies are needed to elucidate the exact targets .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, suggesting that oxidative stress plays a role in its cytotoxicity .
Applications in Research
The unique properties of this compound make it a valuable compound in both biological and materials science research.
- Materials Science : It is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties .
- Drug Development : Given its promising cytotoxic effects, researchers are exploring its potential as a lead compound in the development of new anticancer therapies .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds within the p-terphenyl family.
| Compound | Source | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4"-deoxyterprenin | Aspergillus candidus | 3.0 | Cytotoxic against KB cells |
| Prenylterphenyllin A | Aspergillus taichungensis | 10.90 | Moderate activity against multiple lines |
| This compound | Synthetic | ~10 | Potent against human carcinoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
